4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves multiple steps. One common synthetic route starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with formaldehyde to form the intermediate compound. This intermediate is then reacted with 6-chloro-1,3,5-triazine-2-amine in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Chemical Reactions Analysis
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cellular processes and ultimately results in cell death. Additionally, the compound can induce oxidative stress in cells by generating reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can be compared with other thiadiazole derivatives, such as:
5-Methyl-1,3,4-thiadiazol-2-amine: This compound has similar antimicrobial properties but lacks the triazine and morpholine moieties, which may contribute to the enhanced activity of the target compound.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar thiadiazole core but differs in its triazole and acetamide substituents, leading to different biological activities.
Properties
Molecular Formula |
C11H15N7OS2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H15N7OS2/c1-7-16-17-11(21-7)20-6-8-13-9(12)15-10(14-8)18-2-4-19-5-3-18/h2-6H2,1H3,(H2,12,13,14,15) |
InChI Key |
SSHHBBGONGUIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC(=NC(=N2)N3CCOCC3)N |
Origin of Product |
United States |
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